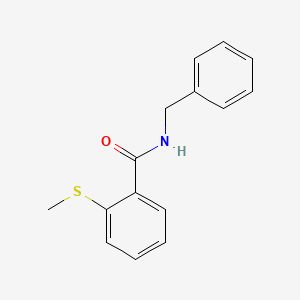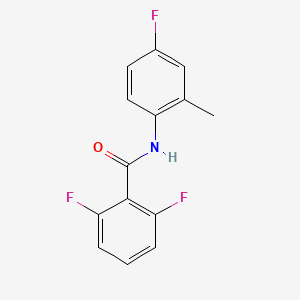
2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound targets specific enzymes and signaling pathways that are involved in cancer cell growth and survival.
Applications De Recherche Scientifique
2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide has been studied extensively for its potential use in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, this compound has shown promising results in inhibiting the growth and survival of cancer cells. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and immunotherapy.
Mécanisme D'action
2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide targets specific enzymes and signaling pathways that are involved in cancer cell growth and survival. It inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B-cell lymphomas and leukemias. This compound also inhibits the activity of interleukin-2-inducible T-cell kinase (ITK), which is involved in T-cell receptor signaling. This pathway is important for the survival and proliferation of T-cell lymphomas and leukemias.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on BTK and ITK. This inhibition leads to a decrease in the proliferation and survival of cancer cells. This compound has also been shown to enhance the activity of immune cells, such as natural killer cells and T-cells, which can help to further reduce the growth and survival of cancer cells. In addition, this compound has been shown to have minimal toxicity and side effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide is its selectivity and potency in inhibiting BTK and ITK. This makes it a promising candidate for treating various types of cancer. However, one limitation is that this compound has only been studied in preclinical models and has not yet been tested in clinical trials. Further research is needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several potential future directions for the study of 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide. One direction is to further investigate its effectiveness in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. Another direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further research is needed to determine the optimal dosage and treatment regimen for this compound in humans. Finally, more studies are needed to understand the long-term effects of this compound on cancer patients.
Méthodes De Synthèse
The synthesis of 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide involves several steps, including the reaction of 2-chloro-4-methylbenzoyl chloride with 3-pyridinemethanol to form the intermediate compound this compound. This intermediate is then reacted with a coupling agent to produce the final product, this compound. The purity and yield of this compound can be improved through various purification methods, such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
2-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10-4-5-12(13(15)7-10)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQFIUCEQVWWDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873945.png)
![N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5873950.png)

![3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5873964.png)
![[bis(4-chlorophenyl)phosphoryl]methanol](/img/structure/B5873969.png)
![2-[(4-cyanobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5873972.png)
![ethyl 1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5873977.png)
![5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5873991.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5874005.png)
![5-{[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5874006.png)



![4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide](/img/structure/B5874030.png)
